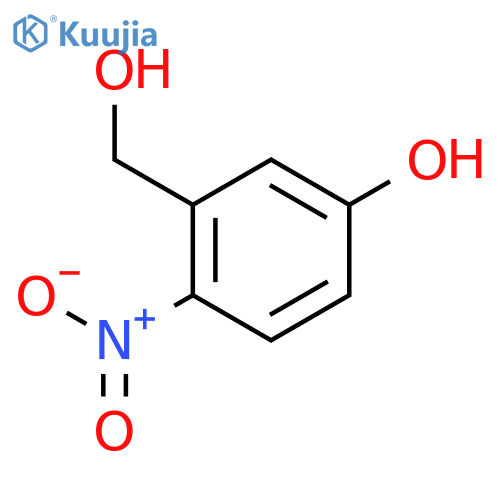Cas no 60463-12-9 (3-(Hydroxymethyl)-4-nitrophenol)

60463-12-9 structure
商品名:3-(Hydroxymethyl)-4-nitrophenol
3-(Hydroxymethyl)-4-nitrophenol 化学的及び物理的性質
名前と識別子
-
- (5-Hydroxy-2-nitrophenyl)methanol
- 3-(Hydroxymethyl)-4-nitrophenol
- 5-Hydroxy-2-nitrobenzyl alcohol
- Benzenemethanol,5-hydroxy-2-nitro-
- 2-nitro-5-hydroxybenzyl alcohol
- 3-hydroxymethyl-4-nitrophenol
- 5-Hydroxy-2-nitro-benzylalkohol
- Benzenemethanol, 5-hydroxy-2-nitro-
- 5-Hydroxy-2-nitrobenzylalcohol
- 3-hydroxymethyl-4-nitro-phenol
- ODWVFIWBWJXDMT-UHFFFAOYSA-N
- 9009AB
- VZ30378
- NE40632
- 5-H
-
- MDL: MFCD00134308
- インチ: 1S/C7H7NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,9-10H,4H2
- InChIKey: ODWVFIWBWJXDMT-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C1C([H])=C(C([H])=C([H])C=1[N+](=O)[O-])O[H]
計算された属性
- せいみつぶんしりょう: 169.037508g/mol
- ひょうめんでんか: 0
- XLogP3: 1.2
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 1
- どういたいしつりょう: 169.037508g/mol
- 単一同位体質量: 169.037508g/mol
- 水素結合トポロジー分子極性表面積: 86.3Ų
- 重原子数: 12
- 複雑さ: 167
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: 使用できません
- ゆうかいてん: 111-115 °C (lit.)
- PSA: 86.28000
- LogP: 1.31590
- ようかいせい: 使用できません
3-(Hydroxymethyl)-4-nitrophenol セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-37/39
-
危険物標識:

- リスク用語:R36/37/38
- ちょぞうじょうけん:Sealed in dry,Room Temperature
3-(Hydroxymethyl)-4-nitrophenol 税関データ
- 税関コード:2908999090
- 税関データ:
中国税関コード:
2908999090概要:
290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
3-(Hydroxymethyl)-4-nitrophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM117418-10g |
3-(Hydroxymethyl)-4-nitrophenol |
60463-12-9 | 95%+ | 10g |
$323 | 2023-01-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H44190-1g |
3-(Hydroxymethyl)-4-nitrophenol |
60463-12-9 | 98% | 1g |
¥171.0 | 2023-09-07 | |
| Ambeed | A128223-250mg |
3-(Hydroxymethyl)-4-nitrophenol |
60463-12-9 | 98% | 250mg |
$10.0 | 2025-02-26 | |
| Enamine | EN300-180118-5.0g |
3-(hydroxymethyl)-4-nitrophenol |
60463-12-9 | 95.0% | 5.0g |
$130.0 | 2025-02-20 | |
| Ambeed | A128223-10g |
3-(Hydroxymethyl)-4-nitrophenol |
60463-12-9 | 98% | 10g |
$257.0 | 2025-02-26 | |
| TRC | H973090-250mg |
3-(Hydroxymethyl)-4-nitrophenol |
60463-12-9 | 250mg |
$ 115.00 | 2023-09-07 | ||
| Chemenu | CM117418-5g |
3-(Hydroxymethyl)-4-nitrophenol |
60463-12-9 | 95%+ | 5g |
$163 | 2023-01-09 | |
| Alichem | A014001400-250mg |
5-Hydroxy-2-nitrobenzyl alcohol |
60463-12-9 | 97% | 250mg |
$484.80 | 2023-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 366005-5G |
3-(Hydroxymethyl)-4-nitrophenol |
60463-12-9 | 5g |
¥3406.87 | 2023-12-07 | ||
| Enamine | EN300-180118-2.5g |
3-(hydroxymethyl)-4-nitrophenol |
60463-12-9 | 95.0% | 2.5g |
$68.0 | 2025-02-20 |
3-(Hydroxymethyl)-4-nitrophenol 関連文献
-
Ziquan Cao,Qingwei Li,Guojie Wang Polym. Chem. 2017 8 6817
-
2. Dual-stimuli-responsive glycopolymer bearing a reductive and photo-cleavable unit at block junctionJia-You Fang,Yin-Ku Lin,Shiu-Wei Wang,Yung-Ching Yu,Ren-Shen Lee RSC Adv. 2016 6 107669
-
Jun Yin,Haibo Hu,Yonghao Wu,Shiyong Liu Polym. Chem. 2011 2 363
-
Ren-Shen Lee,Shiu-Wei Wang,You-Chen Li,Jia-You Fang RSC Adv. 2015 5 497
-
Shiu-Wei Wang,Yin-Ku Lin,Jia-You Fang,Ren-Shen Lee RSC Adv. 2018 8 29321
60463-12-9 (3-(Hydroxymethyl)-4-nitrophenol) 関連製品
- 86-00-0(2-Nitrobiphenyl)
- 2581-34-2(3-Methyl-4-nitrophenol)
- 62-23-7(4-Nitrobenzoic acid)
- 83-66-9(Musk Ambrette (Artificial))
- 85-38-1(2-hydroxy-3-nitro-benzoic acid)
- 5344-97-8(3,5-Dimethyl-4-nitrophenol)
- 157047-98-8(Benzomalvin C)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:60463-12-9)3-(Hydroxymethyl)-4-nitrophenol

清らかである:99%/99%
はかる:10g/25g
価格 ($):231.0/561.0